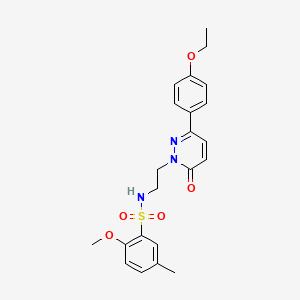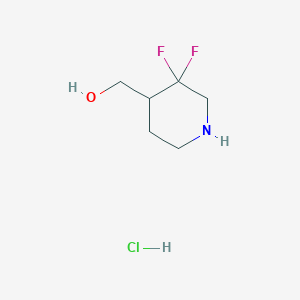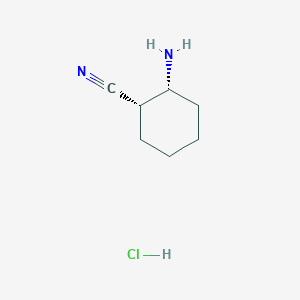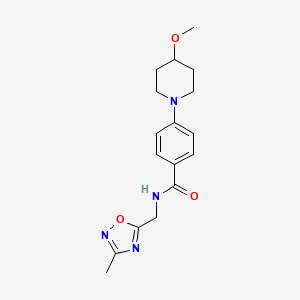
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Kinase Inhibition : Isoquinolinesulfonamides, which are structurally related to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide, have been identified as potent inhibitors of various protein kinases. These compounds exhibit selective inhibition toward certain protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. Their inhibitory effect is attributed to the direct interaction with the active center of the enzyme, and they demonstrate reversible and competitive inhibition with respect to ATP (Hidaka et al., 1984).
Antiproliferative Activities : N-(naphthalen-2-yl)acetamide derivatives, closely related to the chemical , have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. Some derivatives exhibited specific cytotoxicity against human nasopharyngeal carcinoma cell lines, suggesting potential applications in cancer treatment (I‐Li Chen et al., 2013).
Cyano Oximino Sulfonate Derivatives and Antiproliferation : Novel cyano oximino sulfonate derivatives, which may include structural elements similar to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide, have shown antiproliferation effects on mouse fibroblast cells. These compounds appear to minimize growth activity without being cytotoxic, indicating potential for therapeutic applications in controlling cell proliferation (El‐Faham et al., 2014).
Naphthylisoquinoline Alkaloid Biosynthesis : Studies have revealed a novel biosynthetic pathway to isoquinoline alkaloids, involving naphthylisoquinoline alkaloids like dioncophylline A. This pathway, which is stress-sensitive, produces isoquinoline parts and naphthalene moieties from identical polyketide precursors, offering insights into the biosynthesis of compounds structurally related to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide (Bringmann & Feineis, 2001).
Synthesis and Structural Characterization of Zinc Complexes : Research on sulfonamides containing 8‐Aminoquinoleine, which are structurally related to the compound , has been conducted for the synthesis of coordination compounds with zinc. This provides a foundation for understanding the chemical properties and potential applications of similar compounds in coordination chemistry and material science (Macías et al., 2003).
Nucleic Acid and Protein Synthesis Induction : The compound 4-ethylsulfonylnaphthalene-1-sulfonamide, which shares structural features with the specified compound, has been shown to stimulate RNA and DNA synthesis in the bladder of mice. This indicates potential applications in understanding and influencing nucleic acid and protein synthesis processes in specific tissues (Lawson et al., 1970).
Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives : Research on 1,4‐naphthoquinone derivatives, which may be structurally related, showed potent cytotoxic activity against human cancer cell lines. This research contributes to the development of potential anticancer agents that share similar structural features (Ravichandiran et al., 2019).
Propriétés
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-2-29(27,28)25-13-12-17-10-11-21(14-20(17)16-25)24-23(26)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,2,12-13,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKHNAZUUWQLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxin-6-one](/img/structure/B2643503.png)




![4-(benzylthio)-2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2643513.png)
![3-hydroxy-6-(hydroxymethyl)-2-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2643514.png)

![7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methyl-1-piperidinyl)methyl]purine-2,6-dione](/img/structure/B2643517.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-benzylbenzoate](/img/structure/B2643521.png)


![methyl 4-(2-((2-methoxyethyl)amino)-8-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl)benzoate](/img/structure/B2643524.png)